Sodium 1-butanethiolate

Vue d'ensemble

Description

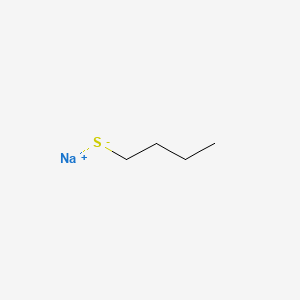

Sodium 1-butanethiolate, also known as 1-butanethiol sodium salt, is an organosulfur compound with the molecular formula CH₃CH₂CH₂CH₂SNa. It is a white to off-white powder that is highly soluble in water. This compound is commonly used in organic synthesis as a nucleophile and reducing agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium 1-butanethiolate can be synthesized through the reaction of 1-butanethiol with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature:

CH3CH2CH2CH2SH+NaOH→CH3CH2CH2CH2SNa+H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting 1-butanethiol with sodium metal or sodium hydride in an inert atmosphere. This method ensures a high yield and purity of the product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Sodium 1-butanethiolate acts as a potent nucleophile in SN2 reactions, particularly with alkyl halides and hindered esters. Its reactivity is enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Key Reactions:

-

With alkyl halides:

Example: Reaction with methyl iodide yields butyl methyl sulfide . -

With esters/lactones:

Facilitates dealkylation of hindered esters (e.g., tert-butyl esters) via nucleophilic attack at the carbonyl carbon .

Conditions:

Oxidation Reactions

This compound undergoes oxidation to form disulfides, sulfinic acids, or sulfonates, depending on the oxidizing agent and conditions .

Table 1: Oxidation Pathways and Products

| Oxidizing Agent | Product | Conditions | Efficiency |

|---|---|---|---|

| Air (O₂) | Dibutyl disulfide | Ambient, base-free | Moderate |

| Chloramine-T | Disulfide | NaOH, 15°C | >90% |

| H₂O₂/I₂ | Sulfonate derivatives | Acidic or neutral media | High |

Kinetic Insights:

-

Oxidation rates follow the order: 1-hexanethiol > 1-pentanethiol > 1-butanethiol > 1-propanethiol > 1-ethanethiol .

-

Taft linear free energy relationship () indicates electron-donating groups accelerate oxidation .

Thiol-Michael Addition Reactions

This compound participates in thiol-Michael reactions with electron-deficient alkenes, such as those in donor-acceptor Stenhouse adducts (DASAs) .

Mechanism:

-

Base (e.g., Et₃N) deprotonates the thiol, generating a thiolate nucleophile.

-

Conjugate addition to the alkene forms a thioether adduct.

Example Reaction:

Table 2: Catalytic Conversion to Disulfides

| Catalyst | Conversion Efficiency (%) |

|---|---|

| 5% Pt/OMS-2 | 92 |

| 5% Pt/SiO₂ | 90 |

| SCILL with O₂ | >99 |

Mechanistic Pathways:

-

Hypochlorous acid (HOCl) pathway: Dominant under acidic conditions.

-

Chloramine-T anion pathway: Favored in basic media, involving as the active species .

Activation Parameters:

Applications De Recherche Scientifique

Organic Synthesis

Sodium 1-butanethiolate is primarily utilized as a nucleophile in organic synthesis. It facilitates the formation of carbon-sulfur bonds through nucleophilic substitution reactions (S_N2). This compound is particularly effective for:

-

Nucleophilic Substitution Reactions : It reacts with alkyl halides and esters to produce thioethers and thiol esters.

- Oxidation Reactions : Under specific conditions, it can be oxidized to yield disulfides or sulfonates.

Biochemical Applications

In biochemical research, this compound is employed for:

- Modification of Proteins and Peptides : It participates in thiol-ene reactions, allowing for the selective modification of cysteine residues in proteins.

- Mechanistic Studies : It has been used to investigate the oxidation of thiols to disulfides, providing insights into redox biology.

Industrial Applications

This compound serves as an intermediate in the production of various chemicals used in pharmaceuticals and agrochemicals. Its applications include:

- Production of Thiol Esters : These compounds are crucial in the synthesis of bioactive molecules.

- Agrochemical Synthesis : Used in developing pesticides and herbicides due to its reactivity.

Case Study 1: Synthesis of Thioethers

A study demonstrated the efficiency of this compound in synthesizing thioethers from alkyl halides. The reaction was conducted in polar aprotic solvents like DMSO, yielding high purity products with minimal side reactions .

Case Study 2: Protein Modification

In a biochemical application, this compound was used to modify cysteine residues in proteins through thiol-ene chemistry. This method allowed for precise control over protein functionality, enhancing the understanding of protein interactions .

Mécanisme D'action

Sodium 1-butanethiolate exerts its effects primarily through nucleophilic substitution reactions. The sulfur atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-sulfur bonds, which are crucial in various synthetic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium methanethiolate (CH₃SNa)

- Sodium ethanethiolate (CH₃CH₂SNa)

- Sodium 2-propanethiolate (CH₃CH₂CH₂SNa)

- Sodium thiophenolate (C₆H₅SNa)

Uniqueness

Compared to its analogs, sodium 1-butanethiolate has a longer alkyl chain, which can influence its reactivity and solubility. This makes it particularly useful in reactions where a longer carbon chain is desired .

Activité Biologique

Sodium 1-butanethiolate (C₄H₉NaS) is the sodium salt of 1-butanethiol, an organic compound classified under alkyl thiols. It plays a significant role in various chemical reactions, particularly in the synthesis of disulfides and as a catalyst in organic chemistry. This article delves into the biological activity of this compound, exploring its chemical properties, biological interactions, and relevant research findings.

This compound is characterized by its thiol (-SH) functional group, which imparts unique reactivity. The compound can be represented structurally as follows:

Table 1: Comparison of Thiol Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₄H₉NaS | Sodium salt form; used in various organic reactions |

| 1-Butanethiol | C₄H₁₀S | Volatile; strong odor; used as a model compound |

| 1-Pentanethiol | C₅H₁₂S | Longer carbon chain; less volatile |

| 2-Methyl-1-butanethiol | C₅H₁₂S | Branching increases stability and alters odor profile |

Toxicological Profile

This compound exhibits notable toxicity at high concentrations. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure may lead to severe health effects, including potential damage to the thyroid and nervous system . The compound's noxious nature is underscored by its ability to produce serious health effects in both humans and animals .

Mechanistic Studies

Research indicates that this compound participates in oxidation reactions, where it can be oxidized to form disulfides. A study on the oxidation rates of various thiols found that this compound's reactivity is moderate compared to other longer-chain thiols . The order of oxidation reactivity for thiols was established as follows:

Catalytic Activity

This compound has been studied for its catalytic properties in reactions involving thiols. A study demonstrated that various supported metal catalysts could effectively convert this compound into disulfides with varying efficiencies based on the catalyst used . The following table summarizes the conversion efficiencies observed in different catalytic systems.

Table 2: Catalytic Conversion of this compound

| Catalyst | Conversion Efficiency (%) |

|---|---|

| 5% Pt/OMS-2 | 92 |

| 5% Pt/SiO₂ | 90 |

| SCILL with O₂ | >99 |

These findings highlight the potential of this compound as a useful reagent in synthetic organic chemistry, particularly for disulfide formation.

Case Study: Environmental Impact

A study investigated the environmental impact of this compound as a contaminant in water systems. The compound was found to degrade under specific conditions, but its presence raised concerns due to its toxicity and potential bioaccumulation . Monitoring programs are recommended to assess the long-term effects on aquatic ecosystems.

Case Study: Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of various chemicals. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing more complex organic molecules .

Propriétés

IUPAC Name |

sodium;butane-1-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWRSNWWLIJTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-79-5 (Parent) | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70197274 | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-86-6 | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium butane-1-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.